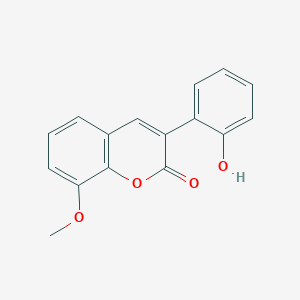
4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group, a nitrophenyl group, and a phenyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitrobenzyl chloride with phenylhydrazine, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), solvents like dichloromethane.
Oxidation: Potassium permanganate, sulfuric acid, acetic acid.
Major Products
Reduction: 4-Methyl-2-(4-methyl-3-aminophenyl)-5-phenyltriazole.
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The triazole ring is known for its biological activity, and modifications to this compound can lead to the development of new drugs.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(4-nitrophenyl)-5-phenyltriazole: Similar structure but lacks the additional methyl group.
2-(4-Methyl-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.
4-Methyl-2-(4-methylphenyl)-5-phenyltriazole: Similar structure but lacks the nitro group.
Uniqueness
4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methyl and nitro groups on the phenyl ring, along with the triazole core, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-8-9-14(10-15(11)20(21)22)19-17-12(2)16(18-19)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJKBDULSUEVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C(C(=N2)C3=CC=CC=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-phenyltriazolo[4,5-f]quinoline](/img/structure/B8041987.png)

![(3E)-3-[1-hydroxy-2-(2-hydroxyphenyl)ethylidene]-1-benzofuran-2-one](/img/structure/B8041997.png)




![[3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] formate](/img/structure/B8042031.png)
![N-[4-chloro-1-(2-cyanoethyl)-3-methylpyrazolo[3,4-b]quinolin-7-yl]acetamide](/img/structure/B8042032.png)


![2-[N-(2-cyanoethyl)anilino]ethyl N-(1,1-dioxothiolan-3-yl)carbamate](/img/structure/B8042052.png)
![N-[3-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide](/img/structure/B8042068.png)
